molecular formula C8H3ClFNO B6205252 4-chloro-2-fluoro-3-formylbenzonitrile CAS No. 2384663-79-8

4-chloro-2-fluoro-3-formylbenzonitrile

Cat. No.: B6205252
CAS No.: 2384663-79-8
M. Wt: 183.6
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Description

4-Chloro-2-fluoro-3-formylbenzonitrile (C₈H₃ClFNO) is a multifunctional aromatic compound featuring a benzonitrile core substituted with chlorine (Cl), fluorine (F), and formyl (CHO) groups at positions 4, 2, and 3, respectively. This compound’s unique electronic and steric profile, driven by the electron-withdrawing effects of Cl, F, and the nitrile (CN) group, alongside the reactive aldehyde functionality, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The formyl group, in particular, enables diverse derivatization pathways, such as condensation reactions or nucleophilic additions, which are critical for constructing complex heterocycles or bioactive molecules .

Properties

CAS No.

2384663-79-8

Molecular Formula

C8H3ClFNO

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzonitrile compound, followed by formylation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

    Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in a polar solvent.

Major Products

    Oxidation: 4-chloro-2-fluoro-3-carboxybenzonitrile.

    Reduction: 4-chloro-2-fluoro-3-hydroxybenzonitrile.

    Substitution: 4-amino-2-fluoro-3-formylbenzonitrile (when using ammonia).

Scientific Research Applications

4-chloro-2-fluoro-3-formylbenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-3-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-2-fluoro-3-formylbenzonitrile can be contextualized against related benzonitrile derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Applications/Reactivity
This compound C₈H₃ClFNO Cl (4), F (2), CHO (3) Nitrile, Aldehyde Versatile intermediate for nucleophilic additions, heterocycle synthesis
2-Chloro-4-fluoro-3-methylbenzonitrile C₈H₅ClFN Cl (2), F (4), CH₃ (3) Nitrile, Methyl Intermediate in kinase inhibitor synthesis; reacts with amino acids in DMSO
3-Chloro-2,4-difluorobenzonitrile C₇H₂ClF₂N Cl (3), F (2, 4) Nitrile, Halogens Building block for fluorinated agrochemicals
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O Cl (4), NH₂ (2), OCH₃ (5) Nitrile, Amino, Methoxy Potential precursor for antimalarial agents
3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile C₁₄H₁₀F₂N₂O F (4,5), NH₂ (2), phenoxymethyl (3) Nitrile, Amino, Ether Specialty chemical for drug discovery

Electronic and Steric Effects

  • The formyl group in this compound introduces significant electron-withdrawing character, activating the benzene ring for meta-directed electrophilic substitutions. In contrast, methyl (in 2-chloro-4-fluoro-3-methylbenzonitrile) and methoxy groups (in 2-amino-4-chloro-5-methoxybenzonitrile) exhibit electron-donating effects, deactivating the ring toward electrophiles .

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